molecular formula C11H18N2O B13098286 (Hexyloxy)methylpyrazine CAS No. 223719-33-3

(Hexyloxy)methylpyrazine

Cat. No.: B13098286
CAS No.: 223719-33-3
M. Wt: 194.27 g/mol
InChI Key: IOTVUKNWZQTXFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Hexyloxy)methylpyrazine is an organic compound with the molecular formula C11H18N2O. It belongs to the class of pyrazines, which are characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This compound is known for its distinctive odor and is used in various applications, including flavoring agents and research chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Hexyloxy)methylpyrazine typically involves the alkylation of pyrazine derivatives. One common method is the reaction of pyrazine with hexyloxyalkyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (Hexyloxy)methylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products:

Scientific Research Applications

(Hexyloxy)methylpyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Hexyloxy)methylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects through the modulation of enzyme activities and receptor binding. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence oxidative stress pathways and cellular signaling mechanisms .

Comparison with Similar Compounds

Uniqueness: (Hexyloxy)methylpyrazine stands out due to its unique hexyloxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where specific odor and reactivity profiles are desired .

Biological Activity

(Hexyloxy)methylpyrazine, a derivative of pyrazine, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. Pyrazines are known for their diverse biological properties, and the incorporation of various substituents can enhance these activities. This article explores the biological activity of this compound, including its synthesis, biological effects, and potential applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be described as a pyrazine ring substituted with a hexyloxy group and a methyl group. The synthesis typically involves the O-alkylation of a precursor compound with iodohexane in the presence of a base such as sodium hydride. The overall yield of this compound can vary based on the reaction conditions, but it has been reported to achieve yields around 52% in some studies .

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial properties of pyrazines. For instance, 2,5-bis(1-methylethyl)-pyrazine has demonstrated broad-spectrum antimicrobial activity against various pathogens. The mechanism of action includes inducing cell wall damage and triggering DNA damage responses in bacterial cells at higher concentrations . Similarly, this compound may exhibit comparable antimicrobial effects due to its structural similarity to other bioactive pyrazines.

Table 1: Antimicrobial Activity of Pyrazines

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
2,5-bis(1-methylethyl)-pyrazineE. coli250 µg/mL
PyrazinamideMycobacterium0.5 µg/mL
This compoundTBDTBD

Note: TBD = To Be Determined; MIC values for this compound are yet to be established in literature.

Anticancer Activity

The pyrazine moiety is prevalent in various pharmaceutical agents, including those used for cancer treatment. Compounds containing pyrazines have been shown to exhibit cytotoxic effects against cancer cell lines. For example, studies indicate that derivatives with specific substitutions can enhance their efficacy against tumor cells by inducing apoptosis or inhibiting cell proliferation .

Case Studies and Research Findings

Several research studies have investigated the biological activities of pyrazine derivatives:

  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties of various pyrazines found that certain derivatives significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. This suggests that this compound could be further tested for its potential as a natural preservative in food products or as an agricultural fungicide .
  • Antioxidant Properties : Research into the antioxidant capabilities of pyrazole derivatives indicates that compounds with similar structures to this compound may also exhibit significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases .
  • In Silico Studies : Molecular docking studies have been employed to predict the interaction of pyrazine derivatives with target proteins associated with cancer and microbial resistance mechanisms. These studies suggest that modifications to the pyrazine structure can enhance binding affinity and specificity towards therapeutic targets .

Properties

CAS No.

223719-33-3

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

2-hexoxy-3-methylpyrazine

InChI

InChI=1S/C11H18N2O/c1-3-4-5-6-9-14-11-10(2)12-7-8-13-11/h7-8H,3-6,9H2,1-2H3

InChI Key

IOTVUKNWZQTXFS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=NC=CN=C1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.